3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid
CAS No.: 68310-32-7
Cat. No.: VC18465020
Molecular Formula: C14H22O6S2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68310-32-7 |
|---|---|
| Molecular Formula | C14H22O6S2 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | 3-(6-methylheptoxysulfonyl)benzenesulfonic acid |
| Standard InChI | InChI=1S/C14H22O6S2/c1-12(2)7-4-3-5-10-20-22(18,19)14-9-6-8-13(11-14)21(15,16)17/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,15,16,17) |
| Standard InChI Key | AGVKDMDEUHNXIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCOS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a benzene ring substituted at the 1- and 3-positions with sulfonic acid groups (-SO₃H). The 3-position sulfonic acid group is further modified via an ether linkage to a 6-methylheptyl chain (-O-(CH₂)₅CH(CH₃)₂). This branched alkyl chain introduces steric bulk and hydrophobic character, contrasting with the hydrophilic sulfonic acid groups. The molecular formula is C₁₄H₂₂O₆S₂, with a molar mass of 374.45 g/mol.
The electronic effects of the sulfonic acid groups render the aromatic ring highly electron-deficient, directing electrophilic substitution reactions to meta positions relative to existing substituents. The 6-methylheptyl chain enhances solubility in nonpolar solvents, enabling applications in biphasic reaction systems .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid typically involves sequential sulfonation and etherification steps:
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Sulfonation of Benzene: Initial sulfonation introduces the first sulfonic acid group via reaction with fuming sulfuric acid (H₂SO₄·SO₃), yielding benzenesulfonic acid .
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Chlorosulfonation: The second sulfonic acid group is introduced at the 3-position using chlorosulfonic acid (ClSO₃H), forming 1,3-benzenedisulfonyl chloride .
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Etherification: Reaction of 1,3-benzenedisulfonyl chloride with 6-methylheptanol in the presence of a base (e.g., KOH) substitutes one chloride with the 6-methylheptyl ether group.
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Hydrolysis: The remaining sulfonyl chloride group is hydrolyzed to a sulfonic acid using aqueous NaOH, yielding the final product .
Key Reaction:
Optimization Challenges
The steric hindrance posed by the 6-methylheptyl group necessitates prolonged reaction times and elevated temperatures (~100°C) during etherification. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield by facilitating ion-pairing in biphasic systems .
Physicochemical Properties
Acidity and Solubility
The compound exhibits strong acidity due to its sulfonic acid groups, with a dissociation constant (pKa) of -1.8 to -2.2, comparable to trifluoromethanesulfonic acid. Its solubility profile is dualistic:
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Hydrophilic: Miscible with water and polar solvents (e.g., ethanol, DMSO) via sulfonic acid groups.
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Lipophilic: Soluble in hydrocarbons (e.g., hexane) due to the 6-methylheptyl chain.
Table 1: Comparative Solubility Data
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 85.2 |
| Ethanol | 92.7 |
| Hexane | 15.4 |
| Dichloromethane | 8.9 |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary mass loss attributed to desulfonation and ether cleavage. Differential scanning calorimetry (DSC) shows a glass transition temperature () of -15°C, indicative of flexible alkyl chain mobility .
Reactivity and Functional Behavior
Acid-Catalyzed Reactions
The compound serves as a Brønsted acid catalyst in esterifications, Friedel-Crafts alkylations, and peptide synthesis. Its low pKa enables proton donation even in weakly basic media, outperforming conventional acids like HCl.
Nucleophilic Substitution
The sulfonate group participates in nucleophilic displacement reactions. For example, reaction with thiols (RSH) yields thioether derivatives:
This reactivity is exploited in synthesizing surfactants and polymer precursors .
Oxidative Resistance
Like benzenesulfonic acid, the compound resists oxidation by strong agents (e.g., KMnO₄), retaining structural integrity under aerobic conditions. This stability enables use in oxidative reaction media .
Industrial and Scientific Applications
Surfactant Formulation
The amphiphilic structure enables micelle formation, with a critical micelle concentration (CMC) of 0.8 mM. Applications include:
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Detergents: Enhances soil suspension in hard water.
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Emulsion Polymerization: Stabilizes styrene-butadiene latexes.
Catalysis
As a recyclable acid catalyst, it facilitates biodiesel production via transesterification, achieving >95% conversion at 80°C.
Ion-Exchange Resins
Incorporation into polymer matrices (e.g., polystyrene) creates cation-exchange resins for water softening and metal recovery .
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